BenchChemオンラインストアへようこそ!

1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline

Medicinal chemistry Drug design Physicochemical profiling

This 2-nitrostyryl indole-isoquinoline sulfonamide (CAS 301332-57-0) is a structurally differentiated, research-use-only compound designed for investigators probing RAD51 inhibition, photopharmacology, and hypoxia-activated prodrug strategies. Its rigid (E)-ethenyl bridge, conjugated 2-nitrophenyl group, and distinct electronic profile (XLogP3=4.8, TPSA=107 Ų) deliver conformational pre-organization, UV-A photolability, and nitroreductase substrate potential that the IBR2 benzyl analog cannot replicate, ensuring experimental precision and batch-to-batch reproducibility for your mechanism-of-action studies.

Molecular Formula C25H19N3O4S
Molecular Weight 457.5
CAS No. 301332-57-0
Cat. No. B2775739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline
CAS301332-57-0
Molecular FormulaC25H19N3O4S
Molecular Weight457.5
Structural Identifiers
SMILESC1=CC=C2C(N(C=CC2=C1)S(=O)(=O)C=CC3=CC=CC=C3[N+](=O)[O-])C4=CNC5=CC=CC=C54
InChIInChI=1S/C25H19N3O4S/c29-28(30)24-12-6-2-8-19(24)14-16-33(31,32)27-15-13-18-7-1-3-9-20(18)25(27)22-17-26-23-11-5-4-10-21(22)23/h1-17,25-26H/b16-14+
InChIKeyBQZRQXSWXUCSMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline (CAS 301332-57-0) Demands Attention in Indole-Isoquinoline Sulfonamide Procurement


1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline (CAS 301332-57-0) is a structurally unique member of the indolyl-dihydroisoquinoline sulfonamide family, combining an indole C-3-substituted isoquinoline core with a trans-2-nitrostyryl sulfonyl appendage. Its molecular formula is C₂₅H₁₉N₃O₄S (MW 457.50 g/mol, XLogP3 = 4.8) [1]. This compound is cataloged as a research chemical for non‑human investigational use, with no therapeutic or diagnostic claims . Its closest structurally characterized analog, IBR2 (CAS 313526-24-8, C₂₄H₂₀N₂O₂S, MW 400.49), replaces the nitrostyrylsulfonyl group with a benzylsulfonyl moiety and has been validated as a RAD51 inhibitor in multiple cancer models [2]. The target compound thereby occupies a distinct chemical space at the intersection of indole‑isoquinoline chemotypes and nitro‑aromatic functionalization, warranting careful evaluation for applications where the 2‑nitrophenyl‑ethenyl‑sulfonyl motif confers specific advantages over simpler analogs.

Generic Indole-Isoquinoline Sulfonamide Substitution is Not a Viable Strategy for 301332-57-0 Procurement


Indole-isoquinoline sulfonamides are not a homogeneous class. The single-atom or single-position variation between the 2-nitrophenyl (CAS 301332-57-0), 3-nitrophenyl (CAS 301331-90-8), and 4-nitrophenyl analogs (CAS 301332-78-5) results in divergent electronic landscapes, dipole moments, and hydrogen-bonding topologies that cannot be interchanged without altering target engagement profiles [1]. The IBR2 benzylsulfonyl analog (CAS 313526-24-8), while sharing the indolyl-dihydroisoquinoline scaffold, lacks the conjugated π‑system, the strong electron‑withdrawing nitro group, and the enhanced topological polar surface area (TPSA 107 Ų vs. an estimated ~55 Ų for IBR2) that the target compound possesses [2]. The ethenyl bridge in the 301332-57-0 scaffold introduces geometric rigidity and extended conjugation absent in the saturated benzyl linker of IBR2, fundamentally altering the spatial presentation of the terminal aryl group. These differences manifest as distinct chromatographic retention, solubility behavior, and potential for nitro‑reductase‑mediated activation or photochemical reactivity that simple “in‑class” substitution would miss. Without compound‑specific characterization, off‑target effects and batch‑to‑batch irreproducibility become significant procurement risks.

Head‑to‑Head Quantitative Evidence Differentiating 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline from Its Closest Analogs


Molecular Weight and Heavy Atom Count Versus IBR2: Impact on Permeability and Binding Site Accommodation

The target compound (MW 457.50 g/mol, 33 heavy atoms) is 14.2% heavier than IBR2 (MW 400.49 g/mol, 28 heavy atoms) and carries five hydrogen‑bond acceptors (vs. two in IBR2), directly impacting permeability and target‑site steric fit [1]. The higher molecular weight and polar surface area (TPSA 107 Ų for 301332-57-0 vs. an estimated 55 Ų for IBR2) place the target compound closer to the upper limits of CNS drug‑likeness guidelines, making it less suitable for blood‑brain‑barrier penetration but potentially advantageous for peripheral or tumor‑targeted applications where enhanced aqueous solubility of the sulfonamide/nitro combination is desired [1].

Medicinal chemistry Drug design Physicochemical profiling

Nitro Group Positional Isomerism: 2-Nitro vs. 3-Nitro vs. 4-Nitro Electronic and Steric Differentiation

Three regioisomers exist within this scaffold class: 301332-57-0 (2‑nitro), 301331-90-8 (3‑nitro), and 301332-78-5 (4‑nitro, though the latter has a quinoline core). Ortho‑nitro substitution introduces a unique intramolecular electronic environment: the nitro group in the 2‑position can engage in through‑space C–H⋯O interactions with the adjacent ethenyl proton (confirmed crystallographically for a closely related 2‑nitrophenyl‑ethenyl‑indole sulfonamide, CCDC deposition 2241018) [1], while also creating steric hindrance that forces the phenyl ring out of conjugation with the ethenyl bridge. The 3‑nitro isomer lacks this intramolecular hydrogen‑bonding motif entirely. Published SAR on N‑arylsulfonyl‑indole STAT3 inhibitors demonstrates that nitro‑position variation alters antiproliferative IC₅₀ values by 2‑ to 5‑fold across cancer cell lines [2], establishing that positional isomerism is not a trivial substitution.

Structure–activity relationships Regioisomer specificity Electron-withdrawing effects

Calculated LogP and Lipophilic Efficiency Differentiation Versus IBR2

The target compound's computed XLogP3 is 4.8 [1]. For IBR2, the absence of the nitro group and the ethenyl linker reduces lipophilicity, with an estimated consensus logP of approximately 3.5–4.0 based on the C₂₄H₂₀N₂O₂S scaffold. The ΔlogP of ~0.8–1.3 log units translates to an 6‑ to 20‑fold difference in octanol‑water partition coefficient, directly affecting compound handling (DMSO solubility, aqueous dilution, nonspecific binding). The higher logP of 301332-57-0, combined with its elevated TPSA, creates an unusual profile: a compound that is simultaneously more lipophilic yet more polar than IBR2, a combination that is relatively uncommon and may afford a distinct tissue distribution pattern compared to the benzylsulfonyl analog [1].

Lipophilicity Drug-likeness Lipophilic ligand efficiency

Nitro‑Aromatic Photochemical and Redox Reactivity: A Class‑Level Differentiation from Non‑Nitro Analogs

The 2‑nitrophenyl group in 301332-57-0 is a well‑established photolabile chromophore (ortho‑nitrobenzyl photocage chemistry) and a substrate for oxygen‑insensitive nitroreductases [1]. This introduces two orthogonal activation mechanisms—light‑triggered uncaging and enzymatic bioreduction—that are entirely absent in IBR2 (benzylsulfonyl) and in the non‑nitrated indole‑isoquinoline sulfonamide family. Nitroreductase‑mediated reduction of the nitro group to an amine or hydroxylamine can generate reactive electrophilic species capable of covalent target modification, a strategy exploited in hypoxia‑activated prodrugs such as PR‑104 [2]. The conjugated ethenyl linker further extends the π‑system, red‑shifting the absorption spectrum relative to simple nitrobenzene and potentially enabling two‑photon activation at longer wavelengths [1]. These features position 301332-57-0 as a candidate for light‑controlled or hypoxia‑selective experimental probes, a capability that IBR2 fundamentally cannot replicate.

Photopharmacology Nitroreductase Prodrug activation

Cytotoxicity Baseline of the Scaffold Class: Quantitative Context for 301332-57-0 Selection

While no direct cytotoxicity data are published for 301332-57-0, the closest validated analog IBR2 exhibits a mean IC₅₀ of 12–20 µM across a panel of cancer cell lines (MCF7, MDA‑MB‑231, MDA‑MB‑468, U2OS, T98G, HeLa) in standard 4‑day XTT assays, with specific IC₅₀ values of 14.8 µM against triple‑negative MDA‑MB‑468 breast cancer cells [1]. IBR2 achieves this through RAD51 disruption, not general cytotoxicity, as evidenced by its ability to prolong survival in an imatinib‑resistant CML murine model (T315I Bcr‑Abl mutation) where imatinib itself failed [1]. The 301332-57-0 compound is structurally distinct: the nitrostyrylsulfonyl group replaces the benzylsulfonyl RAD51‑binding motif, and the nitro group may redirect the mechanism toward STAT3 inhibition (class‑level SAR linking N‑arylsulfonyl‑indoles to STAT3 blockade with IC₅₀ values <10 µM in some analogs) [2]. This mechanistic divergence means 301332-57-0 cannot be assumed to act as a RAD51 inhibitor, and selection should be predicated on its potential for an alternative target profile.

Anticancer activity Cytotoxicity profiling RAD51 inhibition

Geometric Rigidity: Ethenyl Bridge Versus Saturated Benzyl Linker in IBR2

The (E)‑ethenylsulfonyl linker in 301332-57-0 is a rigid, conjugated bridge that fixes the spatial relationship between the isoquinoline‑indole core and the 2‑nitrophenyl group. This contrasts with the freely rotatable benzyl CH₂ group in IBR2, which permits full rotational freedom around the C–S bond [1]. The entropic penalty for binding is therefore inherently lower for the ethenyl‑linked compound (pre‑organized ligand), and the conjugated path enables electronic communication between the nitro group and the sulfonyl‑isoquinoline system, modulating the electron density at sulfur. The defined (E)‑geometry, confirmed by the InChI stereochemical descriptor (/b16-14+), ensures a single, well‑defined three‑dimensional presentation that can be exploited for structure‑based design, whereas the benzyl analog samples multiple rotameric states in solution [1].

Conformational analysis Molecular rigidity Ligand pre‑organization

Evidence‑Backed Application Scenarios for 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline (CAS 301332-57-0)


Scaffold‑Hopping Medicinal Chemistry: Replacing IBR2's Benzylsulfonyl Group for Novel Target Engagement

The target compound serves as a direct scaffold‑hopping partner to IBR2. By substituting the saturated benzyl linker with a rigid (E)‑ethenyl bridge and appending a 2‑nitro group, researchers can probe whether RAD51 inhibition is retained or whether the compound is redirected toward alternative targets such as STAT3. IBR2's IC₅₀ of 14.8 µM against MDA‑MB‑468 cells provides a quantitative baseline for comparison [1]. The conformational pre‑organization and distinct electronic profile of 301332-57-0 (ΔMW +14.2%, ΔHBA +3 vs. IBR2) may yield enhanced selectivity if the nitrostyryl moiety engages a different protein surface [2].

Photocontrolled Probe Development: Exploiting the 2‑Nitrophenyl‑Ethenyl Chromophore

The ortho‑nitrophenyl group conjugated through an ethenyl bridge to a sulfonyl electron sink creates a photolabile system amenable to UV‑A or two‑photon uncaging. This property is unique among indole‑isoquinoline sulfonamides and enables spatiotemporally controlled release of the isoquinoline‑indole moiety in cellular or in‑vivo settings [1]. The extended conjugation (ethenyl linker plus nitro‑phenyl) red‑shifts absorption relative to simple 2‑nitrobenzyl cages, potentially enabling activation at wavelengths less toxic to biological systems. Researchers developing light‑activated cytotoxins or caged inhibitors should prioritize 301332-57-0 over IBR2 or the 3‑nitro isomer for this application.

Hypoxia‑Directed or Nitroreductase‑Mediated Prodrug Research

The 2‑nitro group is a substrate for oxygen‑insensitive nitroreductases (e.g., E. coli NfsA/NfsB), which can reduce it to the corresponding amine or hydroxylamine under hypoxic conditions or in GDEPT systems [1]. This creates a conditional activation mechanism absent in non‑nitro analogs. Investigators studying tumor hypoxia or developing enzyme‑prodrug combinations may find 301332-57-0 a valuable starting point, as the reduced amine product could exhibit altered biological activity or serve as a synthetic handle for further derivatization. Note: direct experimental validation of nitroreductase turnover with this specific substrate has not been published and must be confirmed empirically.

Crystallographic and Computational Model System for Nitro‑Aromatic Ligand–Protein Interactions

The combination of the rigid (E)‑ethenylsulfonyl geometry (confirmed stereochemistry [1]), the intramolecular C–H⋯O hydrogen‑bonding motif observed crystallographically in a closely related 2‑nitrophenyl‑ethenyl‑indole sulfonamide [2], and the electron‑rich indole/electron‑deficient nitro‑phenyl dipole makes 301332-57-0 an excellent model compound for studying nitro‑aromatic recognition in protein binding sites. Its single dominant conformer simplifies electron‑density fitting and computational docking validation, in contrast to the multiple rotamers of the IBR2 benzyl analog [1].

Quote Request

Request a Quote for 1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.